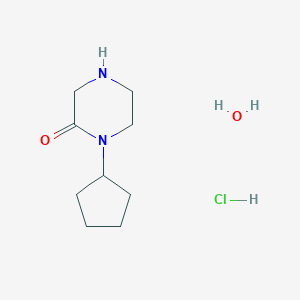![molecular formula C22H18N2O2S B6093993 2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B6093993.png)
2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide, also known as MFQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MFQ belongs to the class of quinolinecarboxamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has been shown to inhibit the expression of various proteins involved in these pathways, leading to the suppression of cell proliferation, the induction of apoptosis, and the inhibition of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the improvement of cognitive function. In addition, this compound has been shown to have anti-angiogenic effects, which may contribute to its potential as a cancer therapy.
実験室実験の利点と制限
One of the advantages of 2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide for lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. In addition, this compound is stable under various experimental conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of 2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide. One potential direction is to further explore its potential as a cancer therapy, particularly in combination with other drugs or therapies. Another potential direction is to investigate its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide involves the reaction of 2-acetylfuran, 3-methylthiophenol, and 4-chloroquinoline-3-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a coupling agent. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurology, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In pharmacology, this compound has been studied for its potential as a drug candidate, particularly for its anti-inflammatory and analgesic properties.
特性
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(3-methylsulfanylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-10-11-21(26-14)20-13-18(17-8-3-4-9-19(17)24-20)22(25)23-15-6-5-7-16(12-15)27-2/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJFJDXLMTXYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6093913.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6093920.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6093921.png)
![4-chloro-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B6093930.png)
![N'-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6093935.png)
![N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6093942.png)

![4-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}morpholine](/img/structure/B6093952.png)
![N-(3-methylphenyl)-1-(1-{[(3-methylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6093956.png)
![5-(2-methoxyphenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6093964.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6093974.png)
![6-phenyl-3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6093975.png)
![3-chloro-4-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6093977.png)
![7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6093988.png)
